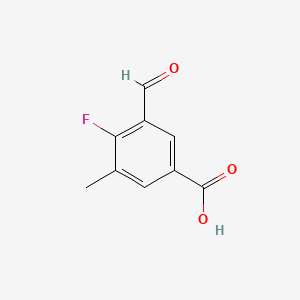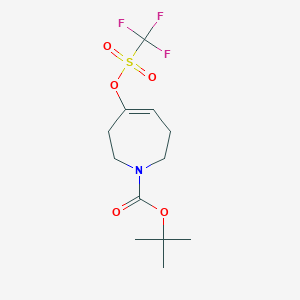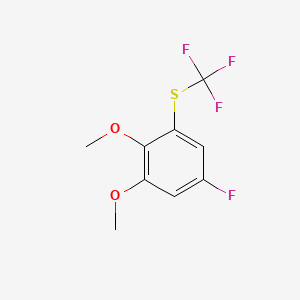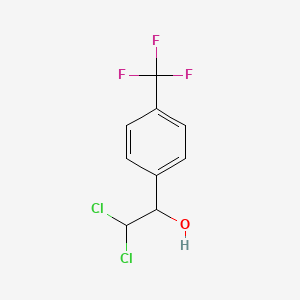
2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroform in the presence of a base, followed by reduction. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2,2-dichloro-1-(4-(trifluoromethyl)phenyl)ethanone, while substitution reactions can produce various functionalized derivatives .
Applications De Recherche Scientifique
2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of dichloro and trifluoromethyl groups can enhance its binding affinity and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: Contains similar functional groups but with a pyrazole ring.
Uniqueness
2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol is unique due to its specific combination of dichloro and trifluoromethyl groups attached to an ethanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H7Cl2F3O |
|---|---|
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
2,2-dichloro-1-[4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H7Cl2F3O/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14/h1-4,7-8,15H |
Clé InChI |
HBOXDEQVECEKJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(Cl)Cl)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



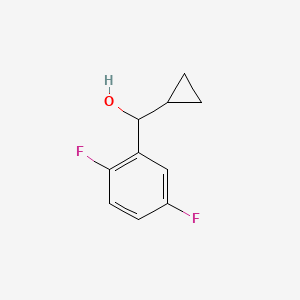
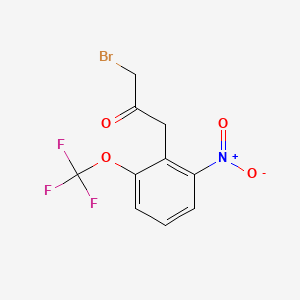
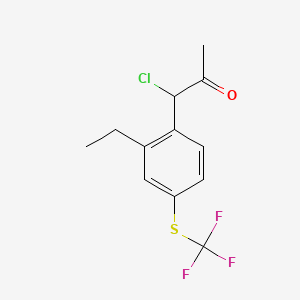
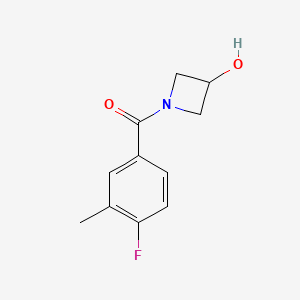
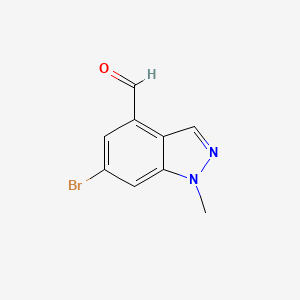
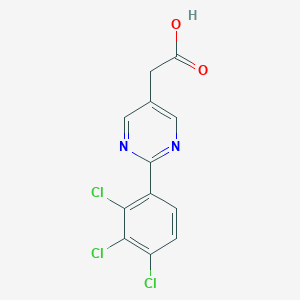

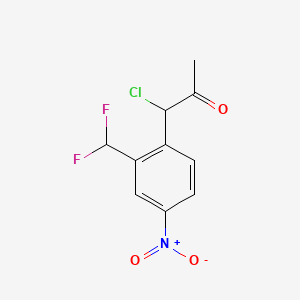

![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)
